An In-depth Technical Guide to the Mechanism of Action of CC-885
An In-depth Technical Guide to the Mechanism of Action of CC-885
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-885 is a potent small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the proteasomal degradation of specific neosubstrates, most notably the translation termination factor GSPT1. This targeted protein degradation leads to potent anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML). This guide provides a comprehensive overview of the core mechanism of action of CC-885, including the molecular interactions, signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
CC-885 exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. The core of its mechanism lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a novel protein interface that promotes the recruitment of neosubstrates, which are not endogenous targets of CRBN.[1][2]
The primary and most well-characterized neosubstrate of CC-885 is the Guanine Nucleotide Releasing Factor 1 (GSPT1), a key component of the translation termination complex.[3][4] The formation of a stable ternary complex between CRBN, CC-885, and GSPT1 is the critical initiating event.[5][6] This proximity facilitates the polyubiquitination of GSPT1 by the CRL4-CRBN E3 ligase. Ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of the GSPT1 protein within the cancer cell.[4]
The degradation of GSPT1 has profound consequences for cancer cells. It disrupts translation termination, leading to ribosome stalling and the activation of the integrated stress response (ISR).[4][7] This ultimately culminates in apoptosis and cell death, demonstrating potent anti-proliferative effects in various cancer models.[3] While GSPT1 is the primary driver of CC-885's anti-tumor activity, other neosubstrates such as PLK1, BNIP3L, and CDK4 have also been identified, suggesting a broader, context-dependent mechanism of action.[8][9]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by CC-885 and a typical experimental workflow to validate its mechanism of action are depicted below.
Quantitative Data
The following tables summarize key quantitative data for CC-885, including its anti-proliferative activity and its efficacy in inducing GSPT1 degradation in various cancer cell lines.
Table 1: Anti-proliferative Activity of CC-885 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| THP1 | Acute Myeloid Leukemia | 0.05 (WT), >1 (IRAK4KO) | [10] |
| MDSL | Acute Myeloid Leukemia | 0.005 (WT), >0.1 (IRAK4KO) | [10] |
| Various AML cell lines | Acute Myeloid Leukemia | 10⁻⁶ - 1 | [11] |
| THLE-2 | Human Liver Epithelial | 10⁻⁶ - 1 | [11] |
| MV4-11 | Acute Myeloid Leukemia | 0.018 (±0.001) | [12] |
Table 2: GSPT1 Degradation Profile of CC-885
| Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| MOLM13 | - | - | Qualitatively shown | [13] |
| MV4-11 | 24 hours | 2.1 | ~90 | [12] |
Table 3: Binding Affinities of the CRBN-CC-885-GSPT1 Ternary Complex
| Parameter | Value | Method | Reference |
| Kd (CRBN-CC-885) | 71 nM | MST | [1] |
| Kd (CRBN-CC-885 + GSPT1) | 1.8 nM | MST | [1] |
| IC50 (CRBN binding) | 18 nM | FP assay | [1] |
Detailed Experimental Protocols
Protein Degradation Assay via Western Blot
This protocol details the procedure to quantify the degradation of GSPT1 in cancer cells following treatment with CC-885.[13][14][15]
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM13)
-
CC-885 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of CC-885 (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the GSPT1 signal to the loading control (β-actin). Calculate the percentage of GSPT1 degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the CC-885-dependent interaction between CRBN and GSPT1.[8][16]
Materials:
-
Cells treated with CC-885 and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-GSPT1).
-
Protein A/G magnetic beads.
-
Wash buffer (lysis buffer without detergent).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-CRBN and anti-GSPT1).
Procedure:
-
Cell Lysis: Lyse the treated cells in Co-IP lysis buffer on ice. Centrifuge to clear the lysate.
-
Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1 to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of GSPT1 in a cell-free system to confirm that CC-885 directly promotes this modification.[17]
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRL4-CRBN E3 ligase complex, and GSPT1.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
CC-885.
-
Antibodies for Western blotting (anti-GSPT1, anti-ubiquitin).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, GSPT1, and ubiquitin in the reaction buffer.
-
Initiation: Add CC-885 at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blot using an anti-GSPT1 antibody to detect higher molecular weight ubiquitinated forms of GSPT1. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Clinical Development and Future Perspectives
CC-885 has demonstrated potent preclinical anti-tumor activity, particularly in AML.[3] However, its clinical development has been challenging due to off-target toxicities associated with the degradation of multiple neosubstrates.[3][7] This has led to the development of second-generation GSPT1 degraders, such as CC-90009, which exhibit greater selectivity for GSPT1 and a more favorable toxicity profile.[3][7] A phase 1 clinical trial for CC-90009 in patients with relapsed/refractory AML and advanced solid tumors has been initiated (NCT02848001). The insights gained from the study of CC-885 have been instrumental in advancing the field of targeted protein degradation and have paved the way for the development of more specific and potent molecular glue degraders for cancer therapy.
Conclusion
CC-885 is a pioneering molecular glue that effectively induces the degradation of the oncoprotein GSPT1 through the CRL4-CRBN E3 ligase complex. Its mechanism of action has been extensively characterized, providing a solid foundation for the rational design of next-generation protein degraders. While clinical progression of CC-885 itself has been limited, the knowledge garnered from its study continues to fuel the development of novel and highly selective cancer therapeutics. This technical guide provides a comprehensive resource for researchers to understand and further investigate the intricate mechanism of CC-885 and other molecular glues.
References
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- 2. Trio of studies yield new insights into AML treatment for various high-risk subtypes | Dana-Farber Cancer Institute [dana-farber.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
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